

Pharmacokinetics of ranitidine: absorption, distribution, metabolism, and excretion

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Pharmacokinetics of Ranitidine: A Technical Guide

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **ranitidine**, a histamine H₂-receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pharmacokinetic pathways.

Absorption

Ranitidine is rapidly absorbed from the gastrointestinal tract following oral administration.^{[1][2]} Peak plasma concentrations are typically observed within 1 to 3 hours post-dose.^{[1][3]} The oral bioavailability of **ranitidine** is approximately 50% to 60%, a value attributed to first-pass hepatic metabolism.^{[2][3]}

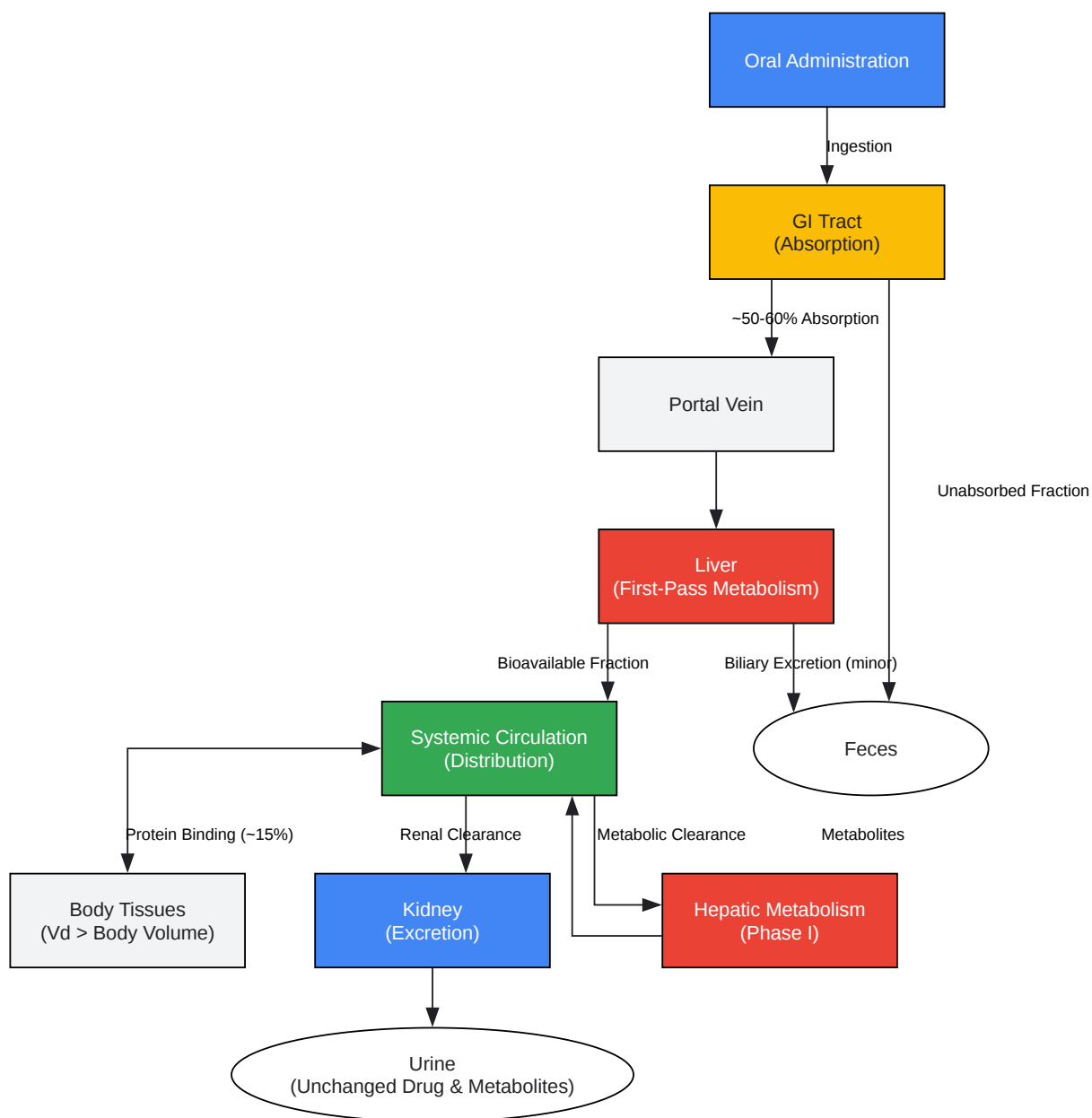
The absorption process can exhibit a double-peak phenomenon in plasma concentration profiles, with a first peak around 0.5-1.5 hours and a second between 3-4 hours.^[2] This is not thought to be due to biliary excretion but may be related to the reabsorption of the drug excreted into the intestine.^{[1][4]} The presence of food or standard doses of antacids does not significantly impact the absorption of **ranitidine**.^[1] However, high-potency antacids administered simultaneously in fasting subjects have been shown to decrease absorption.^[5] While **ranitidine** is highly soluble, its absorption is primarily through paracellular passive diffusion, and it has been suggested as a substrate for the P-glycoprotein (P-gp) efflux transporter.^[2]

Table 1: Key Pharmacokinetic Parameters of Ranitidine (Healthy Adults)

Parameter	Oral Administration	Intravenous (IV) Administration
Bioavailability (F)	~50% - 60% [2] [3]	100% (Reference)
Time to Peak (Tmax)	1 - 3 hours [1] [3]	Not Applicable
Peak Plasma Conc. (Cmax)	440 - 545 ng/mL (150 mg dose) [5]	Not Applicable
Elimination Half-Life ($t_{1/2}$)	2.5 - 3.0 hours [5] [6]	~2.0 hours [3] [7]
Volume of Distribution (Vd)	1.4 L/kg [5] or 96 - 142 L [1]	1.2 - 1.9 L/kg [8]
Total Body Clearance (CL)	~760 mL/min [1]	~600 - 647 mL/min [3] [9]
Renal Clearance (CLr)	~410 mL/min [5]	~520 mL/min [9]
Plasma Protein Binding	~15% (10% - 19%) [1] [3]	~15% (10% - 19%) [1] [3]

Distribution

Following absorption, **ranitidine** is widely distributed throughout the body.[\[8\]](#) The apparent volume of distribution (Vd) is approximately 1.4 L/kg, a value greater than total body volume, indicating some tissue distribution.[\[3\]](#)[\[5\]](#) Plasma protein binding is low, averaging around 15%.[\[3\]](#)[\[5\]](#)[\[8\]](#) **Ranitidine** penetrates poorly into the cerebrospinal fluid but has been found to be concentrated in breast milk.[\[3\]](#)[\[10\]](#)



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Figure 1: Overall Pharmacokinetic Pathway of Oral **Ranitidine**.

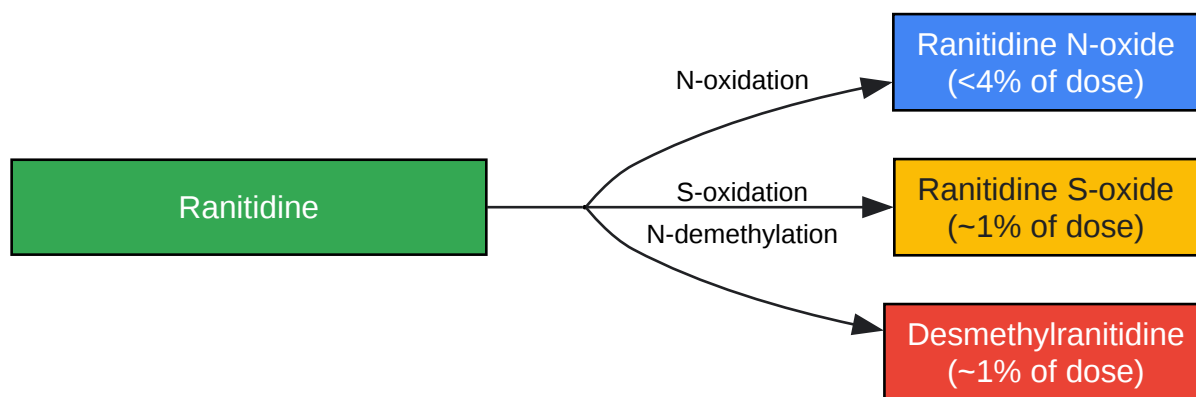
Metabolism

Ranitidine undergoes hepatic metabolism, although to a lesser extent than its first-pass effect might suggest.[3] The primary routes of biotransformation are N-oxidation, S-oxidation, and N-demethylation.[5][8]

The main metabolites identified in urine are:

- **Ranitidine N-oxide**: The principal metabolite, accounting for less than 4% of the administered dose.[5][8]
- **Ranitidine S-oxide**: Accounts for approximately 1% of the dose.[5][8]
- **Desmethyranitidine**: Also accounts for about 1% of the dose.[5][8]

Ranitidine interacts only weakly with the hepatic cytochrome P450 (CYP) enzyme system and is not a significant inhibitor, unlike the earlier H₂-receptor antagonist, cimetidine.[8] Some studies suggest metabolism primarily occurs via flavin mono-oxygenases.[11]



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Figure 2: Major Metabolic Pathways of **Ranitidine**.

Excretion

The primary route of elimination for **ranitidine** and its metabolites is via the kidneys.[1][5] Following oral administration, approximately 30% of the dose is recovered as unchanged drug

in the urine within 24 hours.[2][5] After intravenous administration, this value increases to 70-80%.[2]

Renal clearance of **ranitidine** is approximately 410-530 mL/min, which exceeds the normal glomerular filtration rate, indicating that active tubular secretion is a significant mechanism of its renal elimination.[1][5] A smaller portion of an oral dose is excreted in the feces, which includes unabsorbed drug.[2][5]

Table 2: Excretion Profile of Ranitidine

Route of Excretion	Percentage of Administered Dose	Notes
Urinary (Oral Dose)	~70% (total recovery)[1]	Includes ~30-35% as unchanged drug and the remainder as metabolites.[1][5]
Urinary (IV Dose)	~70-80% (unchanged drug)[2]	Higher percentage of unchanged drug reflects bypass of first-pass metabolism.
Fecal (Oral Dose)	~26%[2]	Primarily consists of unabsorbed drug.
Metabolites in Urine	<6% (total)	N-oxide (<4%), S-oxide (~1%), Desmethyranitidine (~1%).[5]

Pharmacokinetics in Special Populations

- Renal Impairment:** Since **ranitidine** is primarily cleared by the kidneys, its elimination is significantly reduced in patients with renal insufficiency.[3][12][13] In patients with a creatinine clearance below 50 mL/min, the elimination half-life can be prolonged to approximately 4.8 hours, and plasma clearance is substantially reduced.[5][14] Dosage adjustments, typically halving the dose, are recommended for these patients.[1][14]
- Hepatic Impairment:** In patients with compensated liver cirrhosis, minor and generally clinically insignificant alterations in **ranitidine**'s half-life, clearance, and distribution have been observed.[5] However, some studies in patients with severe cirrhosis have noted

increased bioavailability and a prolonged half-life, warranting consideration of dose reduction.[10][15][16]

- Geriatric Population: Elderly patients often exhibit reduced renal function, leading to prolonged half-life (3 to 4 hours) and decreased total clearance of **ranitidine**. [5][17] This can result in higher plasma concentrations, suggesting that dosage adjustments may be appropriate for patients over 50 years of age.[18]

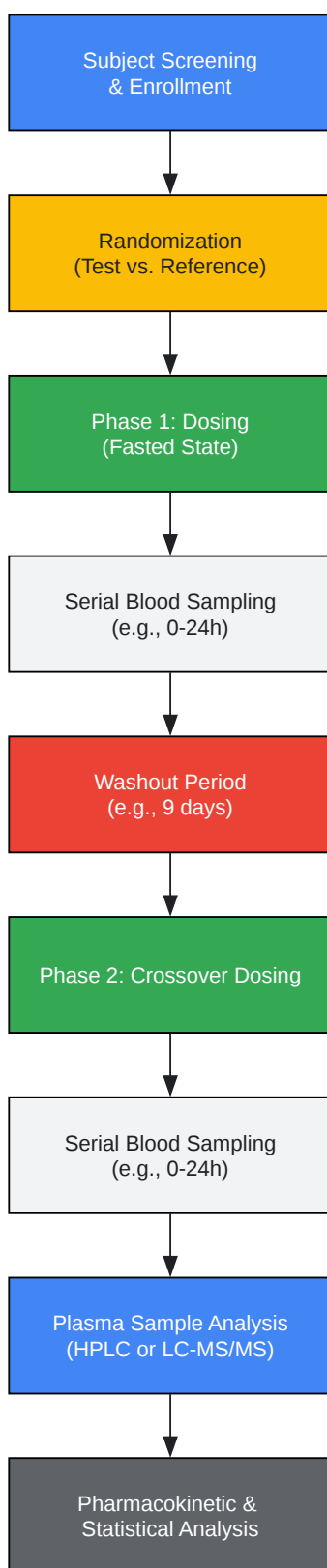
Experimental Protocols & Methodologies

The characterization of **ranitidine** pharmacokinetics relies on robust clinical study designs and sensitive bioanalytical methods.

Representative Pharmacokinetic Study Protocol

A typical study to assess the bioavailability of an oral **ranitidine** formulation would follow a randomized, two-period crossover design.[7][19]

- Subject Selection: Healthy adult volunteers are recruited after screening for inclusion/exclusion criteria. All subjects provide informed consent.
- Study Design: A single-dose, two-way crossover study with a washout period of at least 7-9 days between phases.[19]
- Dosing: After an overnight fast, subjects receive a single oral dose (e.g., 150 mg or 300 mg) of either a test or reference **ranitidine** formulation with a standardized volume of water.[11][19]
- Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[11][19]
- Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[11]
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and t_{1/2}.



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Figure 3: Experimental Workflow for a Crossover Bioavailability Study.

Bioanalytical Methods

The quantification of **ranitidine** in biological matrices like plasma and urine is predominantly performed using High-Performance Liquid Chromatography (HPLC).[3][11]

- Method: Reversed-phase HPLC with UV detection (at ~320-330 nm) is a common and validated method.[20] More sensitive methods may employ fluorescence detection after pre-column derivatization or use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]
- Sample Preparation:
 - Plasma: Protein precipitation (e.g., with perchloric acid) or liquid-liquid extraction (e.g., with dichloromethane) is used to isolate the drug from plasma proteins.[11][20]
 - Urine: Samples are often diluted with the mobile phase before direct injection.[20]
- Internal Standard: An internal standard (e.g., metoclopramide or nizatidine) is added to samples and standards to correct for extraction variability and instrumental drift.[16][20]
- Validation: The analytical method is fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[21] Radioimmunoassay has also been used historically.[3][7]

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References

1. pdf.hres.ca [pdf.hres.ca]
2. fip.org [fip.org]
3. Clinical pharmacokinetics of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Comparative pharmacodynamics and pharmacokinetics of cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [drugs.com](https://www.drugs.com) [[drugs.com](https://www.drugs.com)]
- 6. Ranitidine - Wikipedia [en.wikipedia.org]
- 7. Ranitidine bioavailability and kinetics in normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ranitidine | C₁₃H₂₂N₄O₃S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ranitidine: single dose pharmacokinetics and absolute bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [scilit.com](https://www.scilit.com) [[scilit.com](https://www.scilit.com)]
- 11. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of ranitidine in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of ranitidine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [droracle.ai](https://www.droracle.ai) [[droracle.ai](https://www.droracle.ai)]
- 15. Ranitidine disposition in severe hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KoreaMed [[koreamed.org](https://www.koreamed.org)]
- 17. Pharmacokinetics of ranitidine in geriatric patients with multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of age on ranitidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative bioavailability of two tablet formulations of ranitidine hydrochloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatographic analysis of ranitidine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
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